![molecular formula C6H2F5NO2S B13497635 2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13497635.png)
2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms and a thiazole ring in its structure contributes to its reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with a halogenated acetic acid derivative under acidic conditions.
Introduction of Fluorine Atoms:
Final Assembly: The final step involves coupling the fluorinated thiazole derivative with a difluoroacetic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the thiazole ring may be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorinated organic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to interact with enzymes, receptors, or other biomolecules. The thiazole ring may contribute to its ability to form hydrogen bonds or π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated acetic acid derivative with similar reactivity and applications.
2-Fluoro-5-(trifluoromethyl)benzoic acid: A fluorinated benzoic acid derivative with comparable chemical properties.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A methyl ester derivative with similar fluorine content and reactivity.
Uniqueness
2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is unique due to the combination of its fluorinated acetic acid moiety and the thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H2F5NO2S |
|---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid |
InChI |
InChI=1S/C6H2F5NO2S/c7-5(8,4(13)14)3-12-1-2(15-3)6(9,10)11/h1H,(H,13,14) |
InChI Key |
ZJABSGGYNNAXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(C(=O)O)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


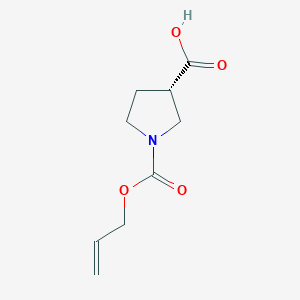
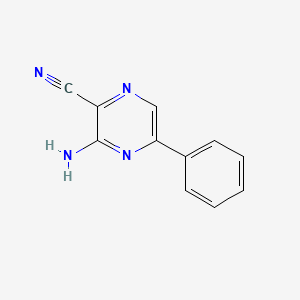
![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
![N-(4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13497576.png)
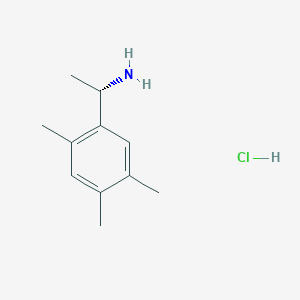
![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)

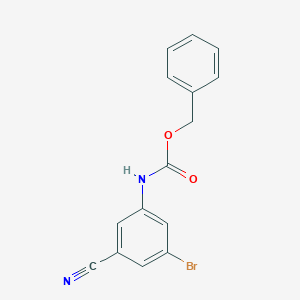
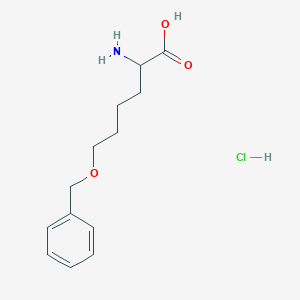
![Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride](/img/structure/B13497596.png)
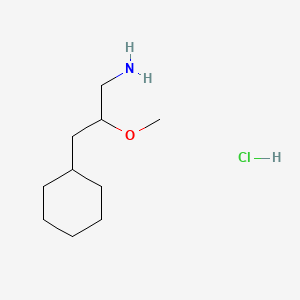
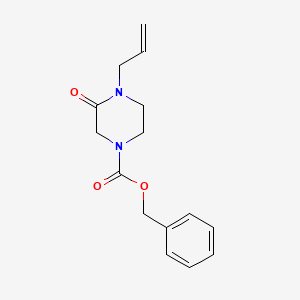
![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
